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Compound Name:
Trimethylcetylammonium p-

toluenesulfonate

Cat. No.: B092562 Get Quote

Technical Support Center:
Trimethylcetylammonium p-toluenesulfonate
(CTAB) DNA Extraction
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address RNA

contamination during Trimethylcetylammonium p-toluenesulfonate (CTAB) DNA extraction.

Troubleshooting Guide: RNA Contamination
High-quality DNA is essential for many downstream applications. RNA contamination can

interfere with quantification and subsequent enzymatic reactions. This guide provides solutions

to common issues leading to RNA contamination in CTAB DNA extractions.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b092562?utm_src=pdf-interest
https://www.benchchem.com/product/b092562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Symptom/Issue Potential Cause Recommended Solution

High A260/A280 ratio (>1.9)
Co-precipitation of RNA with

DNA.

Implement or optimize the

RNase A treatment step in your

protocol. Ensure accurate

quantification using

fluorescence-based methods

(e.g., Qubit) that are specific to

dsDNA.

Smear or band at the bottom

of an agarose gel

Significant RNA contamination

is present in the DNA sample.

Perform an RNase A treatment

on the purified DNA sample.

See the detailed protocol

below.

Inconsistent or failed

downstream applications (e.g.,

PCR, sequencing)

RNA can inhibit certain

enzymes used in downstream

applications.

Re-purify the DNA sample with

an RNase A treatment followed

by a cleanup step (e.g.,

phenol:chloroform extraction

and ethanol precipitation, or a

column-based cleanup).

Apparent DNA loss after

RNase A treatment

The initial high

spectrophotometer reading

was due to RNA, not DNA.[1]

RNase A preparation may be

contaminated with DNases.

Use a dsDNA-specific

quantification method before

and after treatment for

accurate assessment. Ensure

the RNase A used is certified

DNase-free. Prepare RNase A

solution by boiling to inactivate

potential DNase

contamination.[1]

Frequently Asked Questions (FAQs)
Q1: Is RNase treatment necessary in every CTAB DNA extraction protocol?

While not always mandatory depending on the downstream application, it is highly

recommended for applications sensitive to RNA, such as sequencing or qPCR.[2] Standard
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CTAB protocols do not inherently remove all RNA, as DNA and RNA share similar chemical

properties leading to co-precipitation.[2]

Q2: When is the best time to perform the RNase A treatment?

RNase A treatment can be effectively performed at two stages:

During cell lysis: Add RNase A to the cleared lysate before the chloroform extraction step.[3]

This allows for the removal of degraded RNA during subsequent purification steps.

After DNA precipitation: The DNA pellet can be resuspended and treated with RNase A.[4][5]

This is a good option if you suspect RNA contamination in a previously extracted sample.

Q3: What is the recommended concentration and incubation time for RNase A treatment?

A commonly used concentration for RNase A treatment is 10-100 µg/mL.[4][6] However, the

optimal concentration can vary. For post-extraction treatment, a concentration of 50 µg/mL with

an incubation at 37°C for 30-60 minutes is generally effective.[4][7]

Q4: Can I use RNase A from a kit if I'm not using the full kit?

Yes, it is generally possible to use RNase A provided in a kit for a standalone treatment,

provided you can ascertain its concentration.[4] You may need to calculate the appropriate

volume to achieve the desired final concentration in your sample.[4]

Q5: Are there alternatives to RNase A for removing RNA?

While RNase A is the most common method, other techniques can help reduce RNA

contamination:

Lithium Chloride (LiCl) Precipitation: This method can be used to selectively precipitate RNA.

[8] While more commonly used in RNA extraction protocols to remove DNA, adjusting

conditions can help separate RNA from DNA.

Column-based purification: Some commercial DNA purification columns have resins that can

reduce RNA carryover.

Q6: Why does my DNA concentration appear to decrease after RNase A treatment?
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Spectrophotometric methods like NanoDrop measure the absorbance of all nucleic acids (DNA

and RNA). If your sample has significant RNA contamination, the initial A260 reading will be

artificially high.[1] After RNase A treatment degrades the RNA, a subsequent

spectrophotometer reading will more accurately reflect the DNA concentration, thus appearing

lower.[1]

Experimental Protocols
Protocol 1: RNase A Treatment During Lysis
This protocol integrates the RNase A step into the standard CTAB extraction procedure.

Homogenize your sample and add the CTAB lysis buffer.

Incubate at the recommended temperature (e.g., 65°C) for the appropriate time.

Centrifuge to pellet debris and transfer the supernatant to a new tube.

Add RNase A to a final concentration of 20 µg/mL to the cleared lysate.

Incubate at 37°C for 15-30 minutes.[3]

Proceed with the chloroform:isoamyl alcohol extraction and subsequent DNA precipitation

steps as per your standard CTAB protocol.

Protocol 2: RNase A Treatment of Purified DNA
This protocol is suitable for cleaning up existing DNA samples with suspected RNA

contamination.

Resuspend the purified DNA pellet in a suitable buffer (e.g., TE buffer).

Add RNase A to a final concentration of 50 µg/mL.[4][7]

Incubate the mixture at 37°C for 30-60 minutes.[4][7]

To remove the RNase A, perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction.[7]

Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
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Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.

Quantitative Data Summary
RNase A

Treatment

Parameter

Concentration Incubation Time
Incubation

Temperature
Typical Efficacy

During Lysis 10-20 µg/mL 15-30 minutes 37°C

Effective for most

routine

applications.

Post-Purification 50-100 µg/mL 30-60 minutes 37°C

Recommended

for highly

contaminated

samples or

sensitive

downstream

applications.[4]

[7]

Visual Workflow for CTAB DNA Extraction with RNA
Removal
The following diagram illustrates the key stages of the CTAB DNA extraction workflow,

highlighting the points at which RNA removal can be performed.

CTAB DNA extraction workflow with optional RNA removal steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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